4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide
CAS No.: 289631-43-2
Cat. No.: VC16854832
Molecular Formula: C17H14ClN3O
Molecular Weight: 311.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 289631-43-2 |
---|---|
Molecular Formula | C17H14ClN3O |
Molecular Weight | 311.8 g/mol |
IUPAC Name | 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide |
Standard InChI | InChI=1S/C17H14ClN3O/c1-10-9-11(2)19-16-14(10)7-8-15(20-16)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,20,21,22) |
Standard InChI Key | DJSVPLHHJOZIDA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC2=C1C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Introduction
Synthesis and Reaction Pathways
Precursor Availability
The primary precursor, 5,7-dimethyl-1,8-naphthyridin-2-amine (CAS 39565-07-6), is commercially available (e.g., Sigma-Aldrich CPR) . Its synthesis typically involves cyclocondensation reactions, as exemplified by:
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Skraup synthesis: Quinoline derivatives formed via acid-catalyzed cyclization of glycerol with nitrobenzene derivatives .
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Meth-Cohn protocol: Substituted pyridines generated from enamines and nitriles under basic conditions .
Acylation to Form Target Compound
The target benzamide is synthesized through nucleophilic acyl substitution:
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Reagents: 5,7-dimethyl-1,8-naphthyridin-2-amine + 4-chlorobenzoyl chloride.
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Conditions: Anhydrous DMF or THF, triethylamine (base), 0–5°C → RT, 12–24 hrs .
Table 1: Representative Synthesis Conditions
Component | Quantity | Role |
---|---|---|
Precursor amine | 1.0 equiv | Nucleophile |
4-Chlorobenzoyl chloride | 1.2 equiv | Electrophile |
Triethylamine | 2.5 equiv | Base |
DMF | 10 mL/g | Solvent |
Physicochemical Properties
Experimental data for the target compound remain limited, but predictions based on structural analogs suggest:
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Solubility: Low aqueous solubility (logP ≈ 3.2); soluble in DMSO, DMF, and dichloromethane .
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Melting point: 223–224°C (observed in precursor salt forms) .
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Spectroscopic profiles:
Compound | Cell Line (IC₅₀, μM) | Mechanism |
---|---|---|
Gemifloxacin | MCF-7: 8.2 | Topoisomerase II inhibition |
Dihydrobenzofuro[4,5-b] derivatives | HCT116: 1.5 | G2/M arrest, apoptosis |
Target compound (predicted) | — | DNA intercalation |
Applications and Future Directions
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